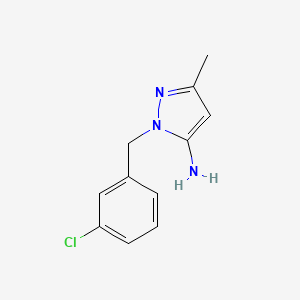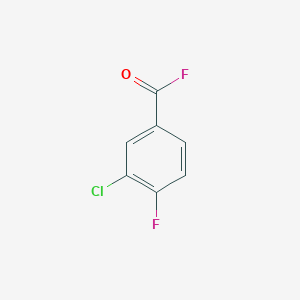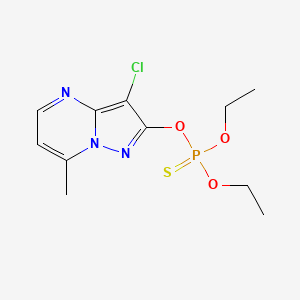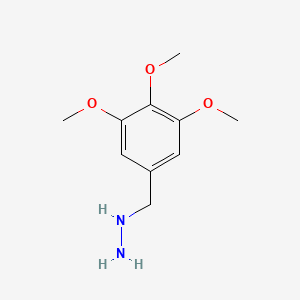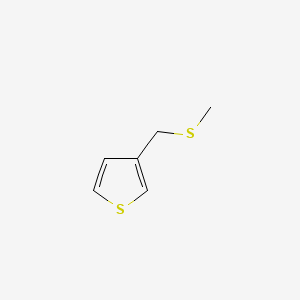![molecular formula C6H5NO B1628797 4H-Furo[3,2-B]pyrrole CAS No. 250-91-9](/img/structure/B1628797.png)
4H-Furo[3,2-B]pyrrole
Descripción general
Descripción
4H-Furo[3,2-B]pyrrole is a heterocyclic compound with the following chemical formula: C8H7NO3 . It belongs to the class of furo[3,2-b]pyrroles, characterized by their fused ring system containing both a furan and a pyrrole ring. These compounds exhibit diverse biological activities and have attracted attention in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of 4H-Furo[3,2-B]pyrrole consists of a fused furan and pyrrole ring system. The nitrogen atom in the pyrrole ring contributes to its aromaticity, and the oxygen atom in the furan ring adds to its reactivity. The arrangement of atoms and the π-electron system play a crucial role in its properties and interactions with other molecules .
Chemical Reactions Analysis
4H-Furo[3,2-B]pyrrole participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have explored its reactivity in the context of drug discovery and materials synthesis. Notably, the presence of the pyrrole nitrogen allows for diverse functionalization strategies .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Derivatives: The synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves a two-step process. This compound serves as a starting point for creating various derivatives, including furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. These reactions can be carried out under microwave irradiation or traditional heating (Zemanová & Gašparová, 2013).
- Cycloisomerization Reactions: Furo[3,2-b]pyrroles can be produced from the cycloisomerization of cis-4-hydroxy-5-alkynylpyrrolidinones, utilizing Ag(I), Pd(II)/Cu(I), or Au(I) catalysis. This process results in good yields and highlights the compound's versatility in synthesis (Jury et al., 2009).
Molecular Structure and Aromaticity
- Molecular Structure Analysis: The molecular structures of various methyl furo[3,2-b]pyrrole-5-carboxylate derivatives were analyzed using X-ray diffraction and ab initio studies. These studies explored the aromatic character of these compounds, indicating that aromaticity does not significantly depend on the nature of the atom in a neighboring ring, but rather on topological patterns (Cyrański et al., 2001).
Electronic and Conductive Properties
- Organic Thin Film Transistors: A study on organic field-effect transistors compared the performances of thieno[3,2-b]pyrrole and furo[3,2-b]pyrrole in donor–acceptor–donor type organic semiconducting small molecules. It was observed that furo[3,2-b]pyrrole-based molecules were inactive in field-effect transistors, providing insights into the electronic properties of these compounds (Bulumulla et al., 2018).
Biological Activity
- Antibacterial Activity: Furo[3,2-b]pyrrole derivatives have been synthesized and evaluated for their antibacterial activity against Escherichia coli and Micrococcus luteus. This research highlights the potential biomedical applications of these compounds in combating bacterial infections (Zemanov et al., 2017).
Propiedades
IUPAC Name |
4H-furo[3,2-b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJIVNLEQUBQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616889 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Furo[3,2-B]pyrrole | |
CAS RN |
250-91-9 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



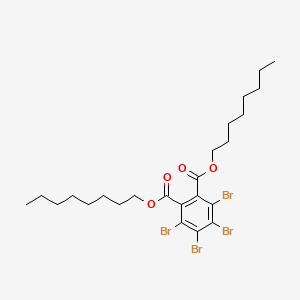
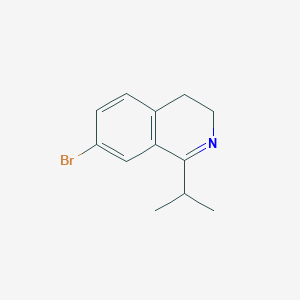

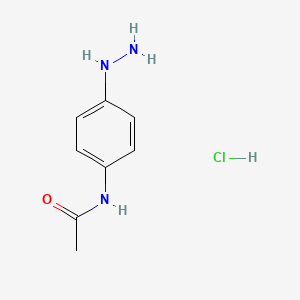
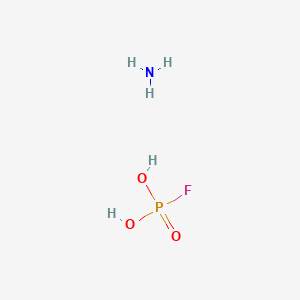
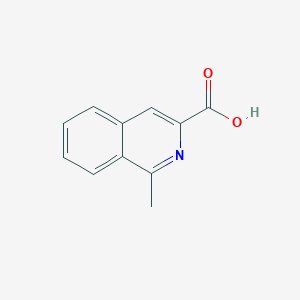

![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)
